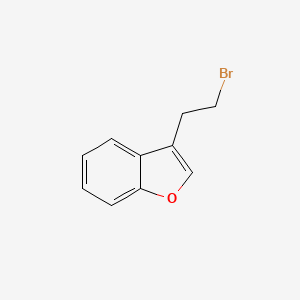
3-(2-bromoethyl)Benzofuran
Cat. No. B8688305
M. Wt: 225.08 g/mol
InChI Key: SBVIQSGWXNGYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138187B2
Procedure details


Triphenylphosphane dibromide (5.52 g, 14.41 mmol) was suspended in abs. acetonitrile (15 ml) under argon, the suspension was brought to 19° C. in a water batch and 2-(benzofuran-3-yl)ethanol (2.11 g, 13.1 mmol), dissolved in abs. acetonitrile (7 ml) was added in the course of 15 min. During the addition the temperature of the reaction mixture was kept between 19 and 21° C. The mixture was then left to stand for 12 h without further cooling. The triphenylphosphane which had precipitated out during this period of time was removed from the reaction mixture by filtration. The filtrate obtained was concentrated. For complete removal of the phosphane, the residue obtained was taken up in cyclohexane (20 ml) and the mixture was filtered over a layer of silica gel (15 g) about 3 cm thick. The silica gel was washed with cyclohexane (5×20 ml). The solution obtained in t his way, which contains the desired bromide in a pure form, was concentrated on a rotary evaporator. This was isolated in a yield of 2.47 g (87%) as a yellowish oil.






Identifiers


|
REACTION_CXSMILES
|
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:22]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24]([CH2:31][CH2:32]O)=[CH:23]1.[Br-]>C1CCCCC1.C(#N)C.O>[Br:1][CH2:32][CH2:31][C:24]1[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[O:22][CH:23]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.52 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Five
|
Name
|
|
|
Quantity
|
2.11 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C2=C1C=CC=C2)CCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in abs
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the temperature of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept between 19 and 21° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was then left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The triphenylphosphane which had precipitated out during this period of time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed from the reaction mixture by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For complete removal of the phosphane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered over a layer of silica gel (15 g) about 3 cm thick
|
WASH
|
Type
|
WASH
|
|
Details
|
The silica gel was washed with cyclohexane (5×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained in t his way, which
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was isolated in a yield of 2.47 g (87%) as a yellowish oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

